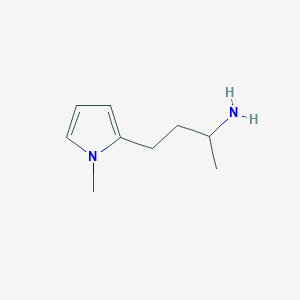
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine
Overview
Description
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine is a chemical compound with the molecular formula C9H16N2 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrole derivatives, which would include 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, has been extensively studied. For example, the Paal-Knorr Pyrrole Synthesis is a well-known method for synthesizing pyrroles . Other methods involve the use of primary diols and amines , or the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine .Molecular Structure Analysis
The molecular structure of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine can be analyzed using various techniques. The molecular weight of the compound is 152.24 g/mol. More detailed structural information can be obtained from resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine can be found in various chemical databases. For example, the molecular weight is 152.24 g/mol. More detailed properties can be found on resources like ChemicalBook .Scientific Research Applications
Novel Routes to Pyrroles
A study by Friedrich, Wächtler, and De Meijere (2002) developed a novel synthetic route to 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates and primary amines under palladium catalysis, achieving moderate to good yields. This methodology extends the scope of known furan synthesis, highlighting the compound's utility in constructing pyrrole derivatives (Friedrich, Wächtler, & De Meijere, 2002).
Electrochromic Devices
Yagmur, Ak, and Bayrakçeken (2013) synthesized a polymer precursor related to the compound , demonstrating its application in creating multicolored electrochromic devices. The research showcases the compound's potential in developing advanced materials with variable optical properties, offering insights into its use in smart materials and structures (Yagmur, Ak, & Bayrakçeken, 2013).
Aerobic Oxidation Catalysis
Dairo, Nelson, Slowing, Angelici, and Woo (2016) investigated the oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles, including the transformation of related pyrrolidine compounds to valuable lactams. This study underscores the compound's relevance in catalysis, particularly in the synthesis of lactams, a crucial chemical feedstock (Dairo et al., 2016).
Synthetic and Structural Studies
Research by Macías, Castillo, and Portilla (2018) on N-(pyrrol-2-yl)amines through solvent-free condensation and reduction processes illustrates the compound's versatility in organic synthesis. This work not only expands the synthetic toolkit for accessing pyrrole derivatives but also provides valuable structural insights through X-ray crystallography (Macías, Castillo, & Portilla, 2018).
Conducting Polymers and Catalysis
Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, and Kempe (2006) explored the synthesis of group 10 metal aminopyridinato complexes, demonstrating the activation of aryl-Cl and hydrosilane polymerization catalysis. Their research sheds light on the potential applications of related compounds in polymer chemistry and catalysis, marking a step forward in the development of efficient and selective catalysts (Deeken et al., 2006).
properties
IUPAC Name |
4-(1-methylpyrrol-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKRHROYXMXJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



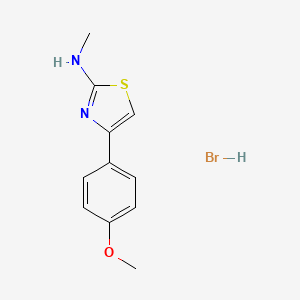
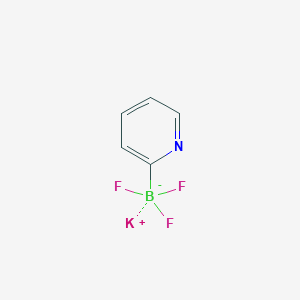
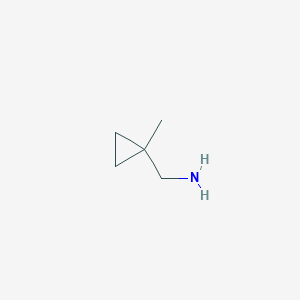
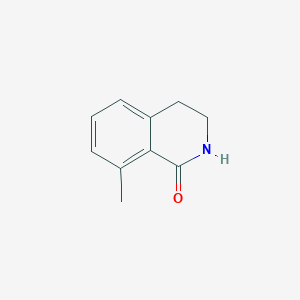
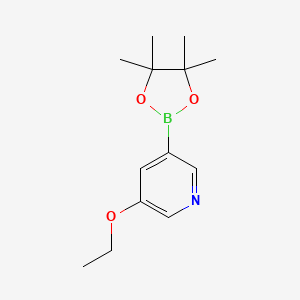
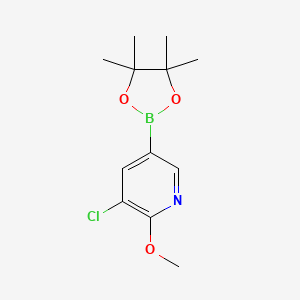
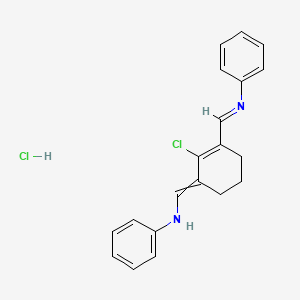
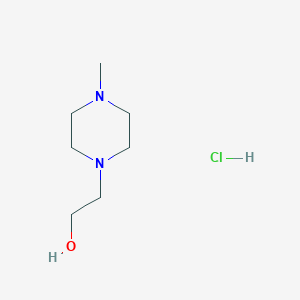
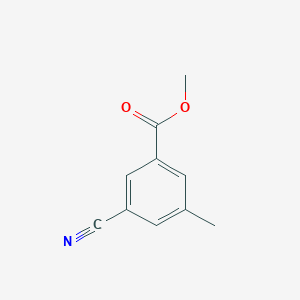
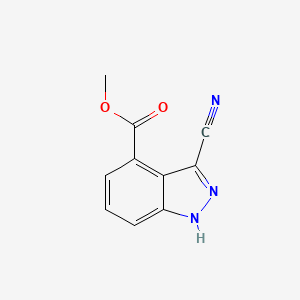
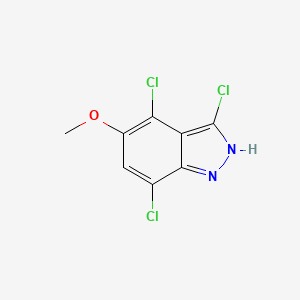
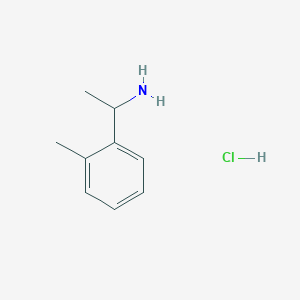
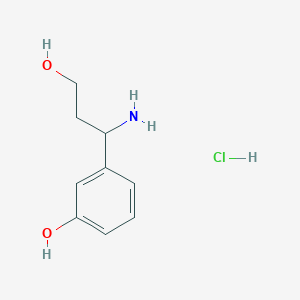
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)